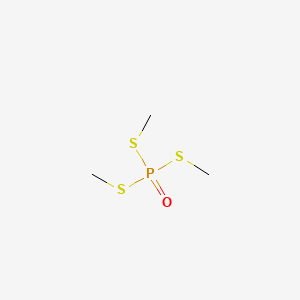
S,S,S-Trimethyl phosphorotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S,S-Trimethyl phosphorotrithioate, also known as this compound, is a useful research compound. Its molecular formula is C3H9OPS3 and its molecular weight is 188.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
1.1 Cotton Defoliation
Tribufos is predominantly employed as a defoliant in cotton farming. It facilitates the early abscission of leaves, allowing for easier harvesting of cotton bolls. The mechanism involves altering the levels of plant hormones, which induces leaf drop within approximately 4 to 7 days post-application .
1.2 Insecticide Synergism
Recent studies have explored the role of tribufos as a synergist in enhancing the efficacy of other insecticides against resistant insect populations. For instance, its application in combination with pyrethroids has shown promising results in managing resistance in mosquito populations, particularly Anopheles gambiae in Togo . The compound's ability to inhibit certain enzymes allows for increased mortality rates among resistant insects.
Toxicological Profile
2.1 Neurotoxicity and Health Risks
Tribufos is associated with neurotoxic effects due to its mechanism of action as an acetylcholinesterase inhibitor. Studies indicate that exposure can lead to significant inhibition of acetylcholinesterase activity in both brain and red blood cells, which is a marker for potential neurotoxic effects . The U.S. Environmental Protection Agency has documented these risks, noting that applicators may experience higher exposure levels compared to the general population .
2.2 Environmental Impact
The environmental persistence of tribufos raises concerns regarding its potential accumulation in soil and water systems. Risk assessments conducted by various agencies have evaluated dietary exposure risks from residues found in cottonseed products and livestock feed . Such assessments are crucial for understanding the long-term ecological impacts of tribufos use.
Case Studies and Research Findings
3.1 Efficacy Studies
A series of efficacy studies have been conducted to determine the optimal application rates and timing for tribufos to maximize defoliation while minimizing adverse effects on non-target organisms. These studies often utilize controlled field trials to assess both the immediate and residual effects on cotton plants and surrounding ecosystems .
3.2 Resistance Management
Research has highlighted the importance of integrating tribufos into broader pest management strategies, particularly in regions experiencing high levels of insecticide resistance. By understanding the compound's interaction with other pesticides, farmers can develop more effective resistance management plans that reduce reliance on single-mode action chemicals .
Summary and Future Directions
S,S,S-Trimethyl phosphorotrithioate serves critical functions in agriculture, particularly as a defoliant for cotton crops and as a synergist for insecticides. However, its neurotoxic potential necessitates careful management to mitigate health risks for applicators and environmental impacts.
Future research should focus on:
- Alternative Application Methods: Exploring precision agriculture techniques to minimize exposure.
- Resistance Monitoring: Continuous monitoring of insect populations to adapt pest management strategies.
- Ecotoxicological Studies: Comprehensive studies assessing the long-term effects on non-target species and ecosystems.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Cotton Defoliation | Induces leaf drop for easier harvesting | Effective within 4-7 days post-application |
| Insecticide Synergism | Enhances efficacy of pyrethroids against resistant pests | Increased mortality rates observed |
| Toxicological Risks | Neurotoxic effects due to acetylcholinesterase inhibition | Significant inhibition noted in animal studies |
| Environmental Persistence | Potential accumulation in soil and water systems | Risk assessments indicate dietary exposure from residues |
Propriétés
Numéro CAS |
681-71-0 |
|---|---|
Formule moléculaire |
C3H9OPS3 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
bis(methylsulfanyl)phosphorylsulfanylmethane |
InChI |
InChI=1S/C3H9OPS3/c1-6-5(4,7-2)8-3/h1-3H3 |
Clé InChI |
LDMSZRWIHYAPSV-UHFFFAOYSA-N |
SMILES |
CSP(=O)(SC)SC |
SMILES canonique |
CSP(=O)(SC)SC |
Key on ui other cas no. |
681-71-0 |
Synonymes |
S,S,S-trimethyl phosphorotrithioate S,S,S-trimethylphosphorotrithioate SSSMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















